molecular formula C5H13ClN2O2 B1398355 2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride CAS No. 1220031-12-8

2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride

Cat. No. B1398355
CAS RN: 1220031-12-8
M. Wt: 168.62 g/mol
InChI Key: NCFBKDHGVQRFGB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for this compound is C5H13ClN2O2 . The average mass is 154.595 Da and the monoisotopic mass is 154.050903 Da .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It has a molecular weight of 168.62 g/mol .

Scientific Research Applications

Cardiovascular Research

This compound is known as midodrine hydrochloride and has been recognized for its efficacy as a cardiovascular drug due to its long-lasting blood pressure increasing effect . It’s used in cardiovascular research to study its impact on blood pressure regulation and its potential to treat conditions like orthostatic hypotension.

Synthesis of Pharmaceutical Compounds

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. The process involves an improved synthesis method that yields the compound in a cost-effective manner, which is crucial for large-scale production .

Safety and Toxicology

Safety data sheets for this compound provide essential information for handling and studying its toxicological profile. This is important for researchers working on drug safety and environmental health studies .

Analytical Chemistry

The compound can be used as a standard or reference in analytical chemistry for calibrating instruments or validating methods that are designed to detect similar structures in complex biological samples .

Controlled Environment Research

In research that requires controlled environments, such as cleanrooms, this compound’s stability and reactivity under different conditions can be studied to understand how it behaves in various pharmaceutical formulations .

Biopharma Production

It may also find applications in biopharma production, where its role as an intermediate can be crucial in the development and manufacturing of therapeutic drugs .

properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-7(2-3-8)5(9)4-6;/h8H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFBKDHGVQRFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride

CAS RN

1220031-12-8
Record name Acetamide, 2-amino-N-(2-hydroxyethyl)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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